N-(2,4-Dinitrophenyl)-3-fluoro-L-phenylalanine
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Overview
Description
N-(2,4-Dinitrophenyl)-3-fluorophenylalanine is a synthetic organic compound that combines the structural features of 2,4-dinitrophenyl and 3-fluorophenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dinitrochlorobenzene with 3-fluorophenylalanine under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as pyridine at elevated temperatures to facilitate the formation of the N-(2,4-dinitrophenyl) intermediate .
Industrial Production Methods
Industrial production of N-(2,4-Dinitrophenyl)-3-fluorophenylalanine may involve large-scale nitration and coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitrophenyl)-3-fluorophenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the nitro groups.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenylalanines, and various aromatic compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,4-Dinitrophenyl)-3-fluorophenylalanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)-3-fluorophenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors and altering their activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A related compound known for its use as a metabolic uncoupler and in biochemical studies.
3-Fluorophenylalanine: A fluorinated amino acid used in protein engineering and biochemical research.
Uniqueness
N-(2,4-Dinitrophenyl)-3-fluorophenylalanine is unique due to the combination of the dinitrophenyl and fluorophenylalanine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with enzymes and receptors that are not observed with the individual components .
Properties
CAS No. |
211985-26-1 |
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Molecular Formula |
C15H12FN3O6 |
Molecular Weight |
349.27 g/mol |
IUPAC Name |
(2S)-2-(2,4-dinitroanilino)-3-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C15H12FN3O6/c16-10-3-1-2-9(6-10)7-13(15(20)21)17-12-5-4-11(18(22)23)8-14(12)19(24)25/h1-6,8,13,17H,7H2,(H,20,21)/t13-/m0/s1 |
InChI Key |
RNTWKOHCIXYLQW-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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